molecular formula C17H16FN5O B6425955 3-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide CAS No. 2034311-71-0

3-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide

Cat. No. B6425955
CAS RN: 2034311-71-0
M. Wt: 325.34 g/mol
InChI Key: DDSWLDPSKOZBEE-UHFFFAOYSA-N
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Description

The compound “3-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide” is a complex organic molecule. It contains a fluorophenyl group, a pyridinyl group, and a 1,2,3-triazolyl group, all of which are common structures in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The fluorophenyl, pyridinyl, and 1,2,3-triazolyl groups would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a good leaving group in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom could increase its stability and lipophilicity .

Mechanism of Action

Target of Action

The primary target of this compound is the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) . ERK1/2 is an essential node within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .

Mode of Action

The compound acts as an inhibitor of ERK1/2 kinase activity . It binds to the ERK1/2 protein, preventing it from performing its normal function in the signaling cascade . This disruption can lead to changes in cellular processes controlled by this pathway.

Biochemical Pathways

The compound affects the RAS/RAF/MEK/ERK signaling cascade . This pathway is involved in regulating various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting ERK1/2, the compound can disrupt these processes, potentially leading to altered cell behavior.

Pharmacokinetics

It is described as an orally bioavailable small molecule , suggesting that it can be absorbed through the digestive tract and distributed throughout the body.

Result of Action

The inhibition of ERK1/2 by this compound can lead to changes in cellular processes controlled by the RAS/RAF/MEK/ERK signaling pathway . This may result in altered cell proliferation, differentiation, and survival, depending on the specific context within the cell.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the conditions under which it’s handled .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with biological targets .

properties

IUPAC Name

3-(2-fluorophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c18-16-4-2-1-3-13(16)5-6-17(24)20-11-14-12-23(22-21-14)15-7-9-19-10-8-15/h1-4,7-10,12H,5-6,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSWLDPSKOZBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide

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